N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Overview
Description
N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that features a unique structure combining an indole core with piperidine and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its indole core is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(morpholin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Uniqueness
N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is unique due to the specific combination of its functional groups. The sec-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The presence of both the indole and piperidine rings offers a versatile scaffold for further chemical modifications and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-15(2)22-21(27)20(26)17-13-24(18-10-6-5-9-16(17)18)14-19(25)23-11-7-4-8-12-23/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQZILQIPZNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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